molecular formula C10H12ClNO2 B1184235 2-chloro-N-(2-hydroxypropyl)benzamide

2-chloro-N-(2-hydroxypropyl)benzamide

Cat. No.: B1184235
M. Wt: 213.661
InChI Key: RHEOTAFAFSOGOT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxypropyl)benzamide is a benzamide derivative featuring a chloro substituent at the ortho position of the benzene ring and an N-(2-hydroxypropyl) group. This compound belongs to a broader class of substituted benzamides, which are studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and chemical synthesis intermediates. For example, N-(2-hydroxypropyl)-substituted benzamides often exhibit enhanced solubility due to the hydrophilic hydroxypropyl group, which may improve bioavailability in pharmaceutical contexts .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.661

IUPAC Name

2-chloro-N-(2-hydroxypropyl)benzamide

InChI

InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11/h2-5,7,13H,6H2,1H3,(H,12,14)

InChI Key

RHEOTAFAFSOGOT-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(2-hydroxypropyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Chloro-N-(2-hydroxypropyl)benzamide 2-Cl, N-(2-hydroxypropyl) C₁₀H₁₂ClNO₂ 213.66 (calculated) Hypothesized applications in drug delivery (hydrophilic group enhances solubility). Inferred
2-Chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide 2-Cl, N-linked to thiadiazole + hydroxypropyl C₁₂H₁₂ClN₃O₂S 297.76 Research use; intermediate in chemical synthesis. Requires strict safety protocols.
2-Chloro-N-(propan-2-yl)benzamide 2-Cl, N-isopropyl C₁₀H₁₂ClNO 223.69 Laboratory reagent; discontinued commercial availability.
2-Chloro-N-(3-formylphenyl)benzamide 2-Cl, N-(3-formylphenyl) C₁₄H₁₀ClNO₂ 259.69 High purity (97%); used in organic synthesis.
5-Chloro-N-cyclopropyl-2-nitrobenzamide 5-Cl, 2-NO₂, N-cyclopropyl C₁₀H₉ClN₂O₃ 240.65 Agricultural/chemical research; listed in pesticide glossaries.
2-Chloro-N-(1-cyanocyclopropyl)-5-[...]benzamide (WHO-listed compound) Complex substituents (pyrazoles, fluorinated) C₂₁H₁₃ClF₈N₆O 552.80 Pharmaceutical research; part of WHO-recommended drug candidates.

Key Findings from Comparative Analysis:

Structural Impact on Solubility: The hydroxypropyl group in 2-chloro-N-(2-hydroxypropyl)benzamide and its thiadiazole analog () likely improves water solubility compared to non-polar substituents (e.g., isopropyl in ). This property is critical for drug formulation .

In contrast, nitro or fluorinated derivatives () are linked to pesticidal or antimicrobial activity .

Safety and Handling :

  • Compounds with reactive functional groups (e.g., formyl in ) require stringent safety measures, whereas hydroxypropyl derivatives may pose lower toxicity risks .

Commercial and Research Relevance :

  • Simpler derivatives like 2-chloro-N-isopropylbenzamide () have been phased out commercially, while complex analogs () remain under active investigation for niche applications .

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